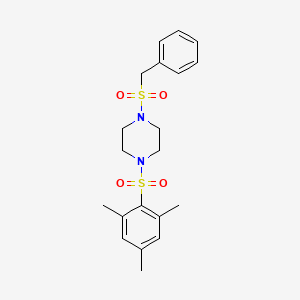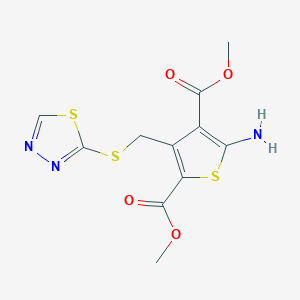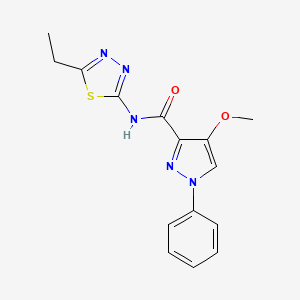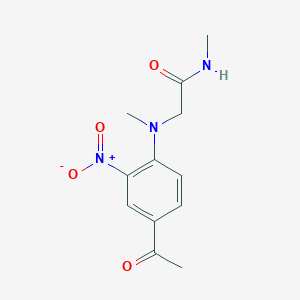
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, also known as BTPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTPSA belongs to the class of sulfonylpiperazines, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to inhibit the replication of certain viruses such as HIV and herpes simplex virus. Furthermore, 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to have a high selectivity towards cancer cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of using 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine research. One potential application is its use as a diagnostic tool for detecting cancer cells. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine could also be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, the mechanism of action of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine could be further elucidated to better understand its therapeutic potential. Finally, further studies could be conducted to optimize the synthesis of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine and improve its solubility in water.
In conclusion, 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anticancer, antiviral, and antimicrobial activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves the reaction of 1-benzylsulfonylpiperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine as a white crystalline solid.
Applications De Recherche Scientifique
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.
Propriétés
IUPAC Name |
1-benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-16-13-17(2)20(18(3)14-16)28(25,26)22-11-9-21(10-12-22)27(23,24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLSANFIDKLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)

![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)